

An In-Depth Technical Guide to the Chemical Structure and Properties of Plasmocid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmocid, also known by its IUPAC name N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine, is a synthetic antimalarial agent belonging to the 8-aminoquinoline class of compounds. Historically significant in the early era of antimalarial drug discovery, **Plasmocid** has been a subject of interest for its activity against the exoerythrocytic (liver) stages of the Plasmodium parasite. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data, intended to serve as a valuable resource for researchers in the field of medicinal chemistry and parasitology.

Chemical Structure and Identifiers

The molecular structure of **Plasmocid** is characterized by a 6-methoxyquinoline core substituted at the 8-position with a diethylaminopropylamino side chain.



Identifier	Value	
IUPAC Name	N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane- 1,3-diamine	
CAS Number	551-01-9	
Molecular Formula	C17H25N3O	
Molecular Weight	287.4 g/mol	
SMILES	CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC= N2	
InChI Key	WIPRQKODGRKUEW-UHFFFAOYSA-N	

Physicochemical Properties

Quantitative data on the physicochemical properties of **Plasmocid** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. The following table summarizes available experimental and predicted data.

Property	Value	Source
Melting Point	Data not available in searched literature	-
Boiling Point	Data not available in searched literature	-
Aqueous Solubility	Data not available in searched literature	-
pKa (predicted)	Multiple values predicted for the amine groups	[1][2][3][4][5][6]
logP (predicted)	Values vary depending on the prediction method	[1][7][8]

Note: Experimentally determined values for melting point, boiling point, and aqueous solubility were not found in the surveyed literature. The pKa and logP values are based on computational



predictions and may vary. For accurate drug development, experimental determination of these properties is recommended.

Mechanism of Action

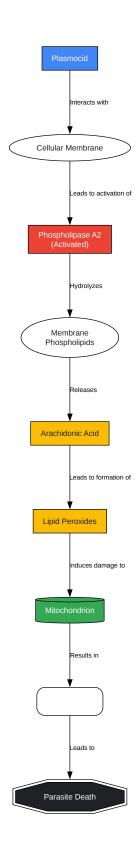
The precise molecular mechanism of action for **Plasmocid**, like other 8-aminoquinolines, is not fully elucidated. However, evidence suggests that its antimalarial activity is linked to the induction of mitochondrial dysfunction. A key proposed pathway involves the activation of phospholipase, leading to a cascade of events that disrupt the parasite's cellular integrity.

A study on rat hearts demonstrated that **Plasmocid** administration leads to a significant increase in lipid peroxides and phospholipase activity, resulting in mitochondrial dysfunction. This suggests a mechanism where **Plasmocid** triggers the degradation of phospholipids within mitochondrial membranes.[9]

Proposed Signaling Pathway of Plasmocid-Induced Mitochondrial Dysfunction

The following diagram illustrates the hypothesized signaling pathway.





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Caption: Proposed pathway of Plasmocid-induced mitochondrial dysfunction.



Experimental DataSynthesis

A general method for the synthesis of N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine (**Plasmocid**) involves the condensation of 8-amino-6-methoxyquinoline with 3-diethylaminopropyl chloride hydrochloride. The upstream products for the synthesis of the quinoline precursor include 4-methoxy-2-nitroacetanilide.[10]

Experimental Protocol: General Synthesis of 8-Aminoquinolines

A detailed, specific protocol for **Plasmocid** synthesis is not readily available in recent literature. However, a general procedure for the synthesis of related 8-aminoquinolines can be adapted:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-amino-6-methoxyquinoline in a suitable aprotic solvent (e.g., toluene or xylene).
- Addition of Reagents: Add an equimolar amount of 3-diethylaminopropyl chloride hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the
 organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate
 and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Plasmocid.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of **Plasmocid** and its related impurities.



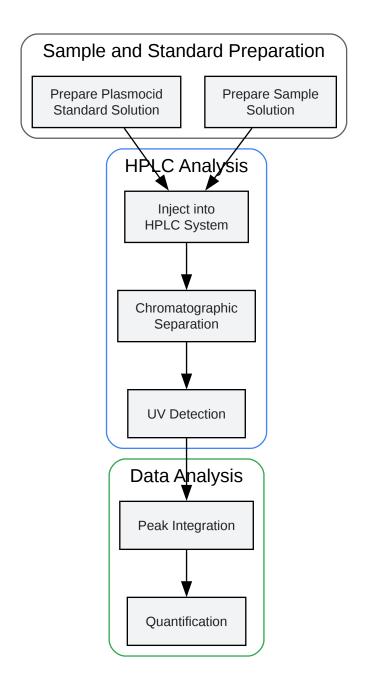
Experimental Protocol: General HPLC Method for Aminoquinolines

A specific HPLC method for **Plasmocid** is not detailed in recent literature. The following is a general protocol that can be optimized:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of Plasmocid (typically around 254 nm or 280 nm).
- Injection Volume: 10-20 μL.
- Column Temperature: 25-30 °C.

Workflow for HPLC Method Development





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Caption: General workflow for HPLC analysis of Plasmocid.

In Vitro Efficacy

Quantitative data on the 50% inhibitory concentration (IC50) of **Plasmocid** against Plasmodium falciparum strains are not readily available in recent publications. However, general protocols for in vitro antiplasmodial assays are well-established.



Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

- Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined parasitemia and hematocrit.
- Drug Dilution: Prepare serial dilutions of **Plasmocid** in culture medium in a 96-well plate.
- Incubation: Add the parasitized erythrocytes to the wells and incubate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
- Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
- IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vivo Efficacy

Data from in vivo efficacy studies of **Plasmocid** in animal models, such as the Plasmodium berghei mouse model, are limited in recent literature. Such studies are essential to evaluate the drug's activity against the liver stages of the parasite.[11][12][13]

Experimental Protocol: In Vivo Efficacy in a P. berghei Mouse Model

- Infection: Infect mice with P. berghei sporozoites via mosquito bite or intravenous injection.
- Drug Administration: Administer Plasmocid orally or via another appropriate route at various doses and time points post-infection to target the liver stage.
- Parasitemia Monitoring: Monitor the development of blood-stage parasitemia by microscopic examination of Giemsa-stained blood smears.
- Efficacy Determination: Determine the efficacy of Plasmocid by the delay or complete
 prevention of the onset of blood-stage infection compared to an untreated control group.

Toxicity Data

Foundational & Exploratory





Comprehensive and specific toxicity data for **Plasmocid**, such as the median lethal dose (LD50) and cytotoxicity (IC50) against mammalian cell lines, are not widely available in the contemporary scientific literature. General toxicity information for the 8-aminoquinoline class includes the potential for hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. A study using Plasmocin™, a different compound, showed cytotoxicity in various mammalian cell lines, but these results cannot be directly extrapolated to **Plasmocid**. [9][14][15][16][17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate.
- Drug Treatment: Expose the cells to serial dilutions of Plasmocid for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- IC50 Calculation: Calculate the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

Plasmocid remains a compound of interest due to its historical significance and its classification within the 8-aminoquinoline class of antimalarials. While its clinical use has been superseded by newer and safer drugs, the study of its chemical properties and biological activities can still provide valuable insights for the development of novel antimalarial agents, particularly those targeting the liver stages of Plasmodium. This technical guide has summarized the available information on Plasmocid, highlighting the need for further experimental investigation to fully characterize its physicochemical properties, delineate its precise mechanism of action, and establish a comprehensive safety and efficacy profile.



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